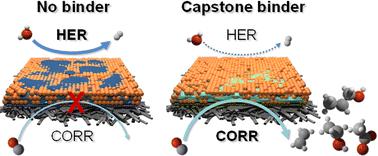Local hydrophobicity allows high-performance electrochemical carbon monoxide reduction to C2+ products
EES Catalysis Pub Date: 2023-03-13 DOI: 10.1039/d3ey00006k
Abstract
While CO can already be produced at industrially relevant current densities via CO2 electrolysis, the selective formation of C2+ products seems challenging. CO electrolysis, in principle, can overcome this barrier, hence forming valuable chemicals from CO2 in two steps. Here we demonstrate that a mass-produced, commercially available polymeric pore sealer can be used as a catalyst binder, ensuring high rate and selective CO reduction. We achieved above 70% faradaic efficiency for C2+ products formation at j = 500 mA cm−2 current density. As no specific interaction between the polymer and the CO reactant was found, we attribute the stable and selective operation of the electrolyzer cell to the controlled wetting of the catalyst layer due to the homogeneous polymer coating on the catalyst particles’ surface. These results indicate that sophistically designed surface modifiers are not necessarily required for CO electrolysis, but a simpler alternative can in some cases lead to the same reaction rate, selectivity and energy efficiency; hence the capital costs can be significantly decreased.
Recommended Literature
- [1] Effects of flow history on extensional rheological properties of wormlike micelle solution
- [2] General and physical chemistry
- [3] Fast and reversible functionalization of a single nanopore based on layer-by-layer polyelectrolyte self-assembly for tuning current rectification and designing sensors†
- [4] New insights into the degradation mechanism of ibuprofen in the UV/H2O2 process: role of natural dissolved matter in hydrogen transfer reactions†
- [5] Engineered metalloregulation of azide binding affinity and reduction potential of horse heart myoglobin
- [6] Novel 3D-networked melamine–naphthalene–polyamic acid nanofillers doped in vinyl ester resin for higher flame retardancy
- [7] Microfluidic array surface ion-imprinted monolithic capillary microextraction chip on-line hyphenated with ICP-MS for the high throughput analysis of gadolinium in human body fluids†
- [8] Anodization strategy to fabricate nanoporous gold for high-sensitivity detection of p-nitrophenol
- [9] New aspects of infrared spectrometry
- [10] A simple mix-and-read bacteria detection system based on a DNAzyme and a molecular beacon†
Journal Name:EES Catalysis
Research Products
-
CAS no.: 10405-85-3









